

An In-depth Technical Guide to 3-(2-Bromophenyl)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 3-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B8707702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)-2-methylpropanoic acid, with the Chemical Abstracts Service (CAS) registry number 66191-99-9, is a substituted carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural architecture, featuring a brominated phenyl ring and a chiral center at the alpha-position to the carboxyl group, makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Furthermore, the carboxylic acid group allows for straightforward modifications, such as esterification and amidation, to produce a range of derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for **3-(2-Bromophenyl)-2-methylpropanoic acid** is not extensively reported in the literature, a compilation of its known and predicted properties is presented in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of **3-(2-Bromophenyl)-2-methylpropanoic Acid**

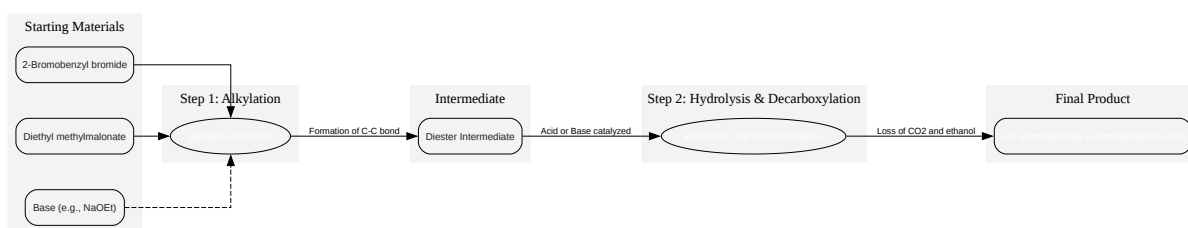
Property	Value	Source
CAS Number	66191-99-9	-
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	-
Molecular Weight	243.10 g/mol	
Appearance	Not specified (likely a solid)	Inferred from related compounds
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Expected to have limited solubility in water and good solubility in organic solvents such as ethanol and ether.[1]	Inferred from its methyl ester[1]

Synthesis and Mechanistic Insights

The synthesis of **3-(2-Bromophenyl)-2-methylpropanoic acid** can be approached through various synthetic strategies. While a specific, optimized protocol for this exact molecule is not readily available in peer-reviewed literature, a plausible and adaptable synthetic route can be derived from established methods for similar structures. A particularly relevant approach is the one-pot condensation, reduction, hydrolysis, and decarboxylation reaction starting from 2-bromobenzaldehyde.[2] This method offers an efficient pathway to the closely related 3-(2-bromophenyl)propionic acid and can be adapted for the introduction of the methyl group at the alpha-position.

Proposed Synthetic Workflow

A potential synthetic route to **3-(2-Bromophenyl)-2-methylpropanoic acid** is outlined below. This protocol is based on the principles of malonic ester synthesis, a classic and reliable method for preparing substituted carboxylic acids.



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Caption: Proposed synthesis workflow for **3-(2-Bromophenyl)-2-methylpropanoic acid**.

Detailed Experimental Protocol (Hypothetical)

- **Alkylation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl methylmalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. After the addition is complete, add 2-bromobenzyl bromide to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation of Intermediate:** Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diester intermediate.

- **Hydrolysis and Decarboxylation:** To the crude diester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. This will induce both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.
- **Final Product Isolation and Purification:** The precipitated product, **3-(2-Bromophenyl)-2-methylpropanoic acid**, can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Causality behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl methylmalonate, forming a nucleophilic enolate that readily attacks the electrophilic carbon of 2-bromobenzyl bromide. The subsequent hydrolysis and decarboxylation step is a standard procedure in malonic ester synthesis to yield the desired carboxylic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-(2-Bromophenyl)-2-methylpropanoic acid** are not readily available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the alpha-position, the methylene protons of the benzyl group, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.6 ppm. The methine proton (CH) adjacent to the carboxylic acid would be a multiplet, and its chemical shift would be influenced by the neighboring methylene and methyl groups. The methylene protons (CH₂) would also appear as a multiplet, and the methyl protons (CH₃) would likely be a doublet due to coupling with the methine proton. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information about the carbon framework. Key expected signals include the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the range of 120-140 ppm), the carbon bearing the bromine atom (which would be shifted due to the heavy atom effect), and the aliphatic carbons of the propanoic acid chain.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid.[5] A strong carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm^{-1} . [6] The spectrum would also show characteristic peaks for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as a C-Br stretching vibration at lower wavenumbers.[7]

Mass Spectrometry

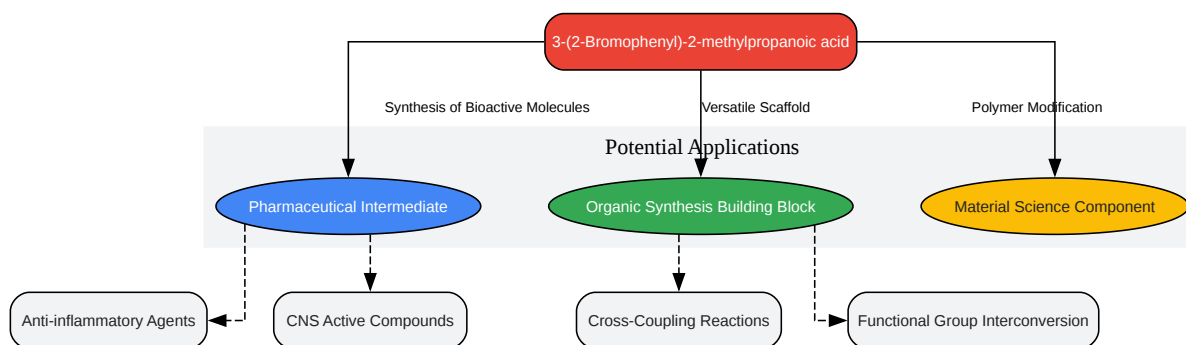
In the mass spectrum, the molecular ion peak $[M]^+$ would be observed at m/z corresponding to the molecular weight of the compound. A characteristic feature would be the presence of an $[M+2]^+$ peak of similar intensity due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 amu) and other characteristic fragmentations of the propanoic acid side chain and the brominated phenyl ring.[8]

Applications in Drug Development and Organic Synthesis

Substituted propanoic acids are prevalent motifs in a wide array of pharmaceuticals and bioactive molecules. While specific applications of **3-(2-Bromophenyl)-2-methylpropanoic acid** are not extensively documented, its structural features suggest its potential as a key intermediate in several areas of drug discovery.

- **Scaffold for Bioactive Molecules:** The compound can serve as a versatile scaffold for the synthesis of novel therapeutic agents. The bromophenyl group can be functionalized via Suzuki, Heck, or other cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

- Intermediate for Anti-inflammatory Agents: Phenylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to known NSAIDs suggests its potential as a building block for the development of new anti-inflammatory candidates.[9]
- Building Block in Organic Synthesis: Beyond medicinal chemistry, this compound is a valuable building block in general organic synthesis. The combination of a reactive bromine atom and a modifiable carboxylic acid group makes it a useful starting material for the construction of complex organic molecules.[10]



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Caption: Potential applications of **3-(2-Bromophenyl)-2-methylpropanoic acid**.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3-(2-Bromophenyl)-2-methylpropanoic acid**. Although a specific safety data sheet (SDS) for this compound is not widely available, information from related brominated carboxylic acids suggests that it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Therefore, it is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(2-Bromophenyl)-2-methylpropanoic acid is a compound with significant potential as a building block in both medicinal chemistry and broader organic synthesis. While a comprehensive experimental dataset for this specific molecule is currently limited, its properties and reactivity can be reasonably inferred from related structures. The presence of a versatile bromophenyl group and a modifiable carboxylic acid moiety makes it an attractive starting material for the creation of diverse and complex molecular architectures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and functional materials.

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